2-((2-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Description
The compound 2-((2-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS: 2034338-74-2) is a tetrahydroisoquinoline derivative featuring a sulfonyl group substituted with a 2-bromophenyl moiety and a 1-methylpyrazole ring at position 4 of the tetrahydroisoquinoline core. Its molecular formula is C₁₉H₁₈BrN₃O₂S, with a molecular weight of 432.3 g/mol . The structural complexity arises from the fused bicyclic tetrahydroisoquinoline system, sulfonyl bridging group, and halogenated aromatic substituents, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
2-(2-bromophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-22-11-15(10-21-22)17-13-23(12-14-6-2-3-7-16(14)17)26(24,25)19-9-5-4-8-18(19)20/h2-11,17H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSBFQRVPSQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 2034338-74-2) is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This article aims to compile and analyze the available data regarding its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₁₉H₁₈BrN₃O₂S
- Molecular Weight : 432.3 g/mol
- Structure : The compound features a tetrahydroisoquinoline core modified with a bromophenyl sulfonyl group and a pyrazole moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate sulfonylation and cyclization processes. While specific synthetic pathways for this compound are not widely documented, similar compounds have been synthesized using standard methodologies in medicinal chemistry.
Antimicrobial Activity
Research on related compounds suggests that derivatives of tetrahydroisoquinolines often exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain sulfonyl derivatives show moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | S. typhi | 2.14 |
| Compound B | B. subtilis | 0.63 |
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds with similar structures can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, several sulfonamide derivatives have been reported with strong AChE inhibitory activity . The potency of these compounds indicates potential therapeutic applications in treating conditions like Alzheimer's disease.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | AChE | 1.21 |
| Compound D | Urease | 6.28 |
Antitubercular Activity
While specific data on the antitubercular activity of this compound is scarce, related compounds have shown promising results against Mycobacterium tuberculosis. For example, derivatives from similar classes exhibited IC50 values as low as 2.32 µM against Mtb .
Case Studies
A recent study focused on the biological evaluation of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives highlighted their diverse pharmacological properties including anti-inflammatory and anticancer activities . Although the specific compound was not evaluated directly in this study, the findings suggest a broader potential for similar structures.
Molecular Docking Studies
Molecular docking studies are essential for predicting the interaction between the target proteins and the compound. Preliminary docking analyses indicate favorable interactions with key amino acid residues in target enzymes such as AChE and urease . These insights are crucial for understanding the mechanism of action and optimizing the lead compounds for better efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-((2-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline with key analogs, emphasizing structural variations and their implications:
Key Observations:
Sulfonyl vs. This difference may influence solubility and receptor-binding profiles. Methoxy and chloro substituents in the sulfonyl analogs could enhance metabolic stability compared to the bromo group in the target compound .
Substituent Position Effects :
- The 2-bromophenyl sulfonyl group in the target compound may sterically hinder interactions compared to the 3-chloro-4-methoxyphenyl variant , which offers both electron-withdrawing (Cl) and donating (OMe) effects.
Biological Relevance: While bioactivity data for the target compound is absent, sulfonyl-containing tetrahydroisoquinoline derivatives are frequently studied for kinase inhibition or antimicrobial activity . For example, sulfonyl hydrazides with tetrahydroisoquinoline fragments have shown fungicidal activity in related studies .
Preparation Methods
Cyclization Strategies
The tetrahydroisoquinoline scaffold is commonly synthesized via Pictet-Spengler cyclization or Bischler-Napieralski reactions . For example, Kiss et al. developed a de novo route to fluorinated tetrahydroisoquinolines using annulation reactions with aryne intermediates. Adapting this methodology, non-fluorinated precursors could undergo a similar cyclization:
$$
\text{Benzaldehyde derivative} + \beta\text{-arylethylamine} \xrightarrow{\text{Acid catalyst}} \text{Tetrahydroisoquinoline}
$$
Optimization Notes :
Functionalization at Position 4
To introduce a reactive handle for subsequent cross-coupling, position 4 of the tetrahydroisoquinoline may be halogenated. For instance, bromination using N-bromosuccinimide (NBS) under radical conditions yields 4-bromo-1,2,3,4-tetrahydroisoquinoline.
Introduction of the 1-Methyl-1H-Pyrazol-4-Yl Group
Suzuki-Miyaura Cross-Coupling
The 4-bromo-tetrahydroisoquinoline intermediate undergoes palladium-catalyzed coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This method is exemplified in the synthesis of Mardepodect (PF-2545920), where similar pyrazole boronic esters are employed:
$$
\text{4-Bromo-THIQ} + \text{Pyrazole-Bpin} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{Base}} \text{4-Pyrazole-THIQ}
$$
| Component | Quantity |
|---|---|
| 4-Bromo-THIQ | 1.0 equiv |
| Pyrazole-Bpin | 1.2 equiv |
| Pd(dppf)Cl₂ | 5 mol% |
| K₂CO₃ | 3.0 equiv |
| Solvent | DME/H₂O (3:1) |
| Temperature | 90°C, 12 h |
Direct Lithiation and Quenching
Alternative methods involve lithiation of 4-bromo-1-methylpyrazole followed by quenching with electrophilic tetrahydroisoquinoline intermediates. For example, n-BuLi-mediated lithiation at −78°C enables nucleophilic attack on ketones or aldehydes:
$$
\text{4-Bromo-1-methylpyrazole} \xrightarrow{\text{n-BuLi, THF}} \text{Lithiated pyrazole} \xrightarrow{\text{Electrophile}} \text{4-Pyrazole-THIQ}
$$
Sulfonylation with 2-Bromophenylsulfonyl Chloride
Sulfonamide Formation
The nitrogen of the tetrahydroisoquinoline is sulfonylated using 2-bromobenzenesulfonyl chloride under basic conditions:
$$
\text{4-Pyrazole-THIQ} + \text{2-BrC₆H₄SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
$$
Optimization Notes :
- Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.
- Triethylamine scavenges HCl, preventing protonation of the amine.
Hazard Considerations :
- 2-Bromobenzenesulfonyl chloride is a lachrymator and requires handling in a fume hood.
- Byproducts include HCl gas, necessitating vigorous stirring and slow addition.
Integrated Synthetic Route
A consolidated pathway combining the above steps is proposed:
- Pictet-Spengler cyclization to form 4-bromo-1,2,3,4-tetrahydroisoquinoline.
- Suzuki-Miyaura coupling to install the pyrazole ring.
- Sulfonylation with 2-bromobenzenesulfonyl chloride.
Critical Challenges :
- Regioselectivity in the cross-coupling step.
- Purification of the final product due to polar sulfonamide groups.
Analytical Characterization
Spectroscopic Data
Q & A
Basic: How can researchers optimize the synthesis of 2-((2-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline to achieve high yield and purity?
Methodological Answer:
The synthesis requires multi-step organic reactions, including sulfonylation and heterocyclic coupling. Key considerations:
- Temperature Control : Maintain reaction temperatures between 0–25°C during sulfonylation to avoid side reactions .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high-purity isolation .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of sulfonyl chloride) to minimize unreacted starting material .
Basic: What spectroscopic and analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the sulfonyl group (δ ~3.5–4.0 ppm for SO) and tetrahydroisoquinoline backbone (δ ~6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H] ~447.03 Da) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm) and pyrazole C=N bonds (~1600 cm) .
Advanced: How can crystallographic refinement using SHELXL improve structural accuracy for this compound?
Methodological Answer:
SHELXL refines crystal structures by:
- Twinned Data Handling : Use
TWINandBASFcommands to model twinning, critical for sulfonyl-containing compounds prone to crystal packing defects . - Anisotropic Displacement Parameters : Refine thermal motion for non-hydrogen atoms to resolve disorder in the bromophenyl moiety .
- Hydrogen Bonding Networks : Apply restraints (e.g.,
DFIX) to stabilize sulfonyl-oxygen interactions with adjacent heterocycles .
Example Workflow:
Solve structure via SHELXD (direct methods).
Refine with SHELXL using high-resolution (<1.0 Å) data for precise bond-length validation .
Advanced: How can researchers address contradictions in biological activity data caused by compound degradation during assays?
Methodological Answer:
- Stabilization Protocols : Store samples at –20°C under inert gas (N) and use stabilizers (e.g., BHT) to prevent sulfonyl group hydrolysis .
- Real-Time Monitoring : Employ LC-MS to track degradation products (e.g., free sulfonic acid) during biological assays .
- Control Experiments : Compare fresh vs. aged samples in enzyme inhibition assays (e.g., IC shifts >20% indicate instability) .
Advanced: What experimental design principles apply to studying structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., 3-bromo vs. 4-bromo phenyl) to assess sulfonyl group positioning’s impact on receptor binding .
- Enzyme Assays : Use fluorescence polarization to measure binding affinity (K) to target enzymes (e.g., kinases) under standardized pH and ionic strength conditions .
- Computational Docking : Pair SAR data with molecular dynamics simulations (e.g., AutoDock Vina) to predict binding conformations .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological matrices?
Methodological Answer:
- Pull-Down Assays : Immobilize the compound on agarose beads to isolate interacting proteins from cell lysates, followed by SDS-PAGE and MS identification .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (k/k) with purified receptors .
- Inhibitor Profiling : Test against a panel of 50+ enzymes (e.g., cytochrome P450 isoforms) to rule off-target effects .
Basic: What are the key challenges in scaling up the synthesis for preclinical studies?
Methodological Answer:
- Solvent Scalability : Replace DMF with environmentally benign solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Intermediate Stability : Lyophilize moisture-sensitive intermediates (e.g., tetrahydroisoquinoline precursors) for long-term storage .
- Batch Consistency : Implement QC checkpoints (HPLC purity >98%) after each synthetic step .
Advanced: How can high-throughput crystallography accelerate lead optimization for this compound?
Methodological Answer:
- Fragment Screening : Co-crystallize the compound with target proteins in 96-well plates using robotic liquid handlers .
- Data Pipelines : Use SHELXC/D/E for rapid phase determination of multiple crystals (~100 datasets/day) .
- Structure-Guided Design : Identify hotspots (e.g., sulfonyl-O interactions) for iterative analog synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
